Bienvenue dans la boutique en ligne BenchChem!

Vildagliptin impurity A-F

Vildagliptin degradation Impurity stability HPLC method validation

Vildagliptin impurity A-F designates a panel of structurally characterized organic impurities—cyclic amidine (A), amide (B), diketopiperazine (C), dialkylated byproduct (D), imine (E), and the degradation product (8aS)-3-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione (F)—that arise from the synthesis and degradation of the DPP-4 inhibitor vildagliptin. Each impurity is separately specified in pharmacopoeial monographs with distinct acceptance criteria, reflecting their divergent formation pathways and toxicological profiles.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
Cat. No. B13640321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVildagliptin impurity A-F
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(C(=O)N2C1)O
InChIInChI=1S/C7H10N2O3/c10-5-4-2-1-3-9(4)7(12)6(11)8-5/h4,6,11H,1-3H2,(H,8,10)
InChIKeyGVQWXLTWWOSRCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vildagliptin Impurity A-F Reference Standards: Identity, Classification, and Pharmacopoeial Context for Procurement


Vildagliptin impurity A-F designates a panel of structurally characterized organic impurities—cyclic amidine (A), amide (B), diketopiperazine (C), dialkylated byproduct (D), imine (E), and the degradation product (8aS)-3-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione (F)—that arise from the synthesis and degradation of the DPP-4 inhibitor vildagliptin [1]. Each impurity is separately specified in pharmacopoeial monographs with distinct acceptance criteria, reflecting their divergent formation pathways and toxicological profiles [2]. As isolated, high-purity reference materials (>97% by HPLC), they are essential for system suitability, method validation, and quantitative impurity profiling in both drug substance and finished product testing [3].

Why Generic 'Vildagliptin Impurity' Reference Standards Cannot Substitute for Impurity-Specific A-F Materials in Regulated Analysis


Interchanging a generic vildagliptin impurity standard for a specific A-F panel member is scientifically invalid because each impurity exhibits unique chromatographic retention, stability, and detector response characteristics [1]. For instance, Impurity E (the imine) is inherently unstable in aqueous acetonitrile diluent and spontaneously degrades to Impurity F (the diketopiperazine), whereas Impurity B (the dimeric amide) remains stable under identical conditions [2]. Pharmacopoeial acceptance limits are assigned individually—0.1% for Impurity A, 0.3% for Impurity B, and 0.1% for Impurity C—making correct identification and quantification with the exact reference standard a prerequisite for batch release and regulatory compliance [3].

Quantitative Differentiation of Vildagliptin Impurities A-F: Stability, Genotoxicity, and Specification Data for Informed Reference Standard Selection


Impurity E vs. Impurity F Differential Solution Stability in Alkaline Conditions

A head-to-head stability study demonstrates that Vildagliptin Impurity E (cyclic amidine) is markedly unstable in alkaline solution, showing a main peak area RSD of 16.32% over 24 hours, while Impurity F (diketopiperazine) exhibits robust stability with RSD <2.0% across acidic, neutral, and alkaline conditions [1]. This directly implies that Impurity E cannot reliably serve as a reference standard in alkaline mobile phases or during forced degradation studies where Impurity F would be the appropriate, stable marker.

Vildagliptin degradation Impurity stability HPLC method validation

Pharmacopoeial Specification Limits Differentiate Toxicological Risk Among Impurities A-D

USP/BP/EP monographs assign distinct maximum limits to each organic impurity: Impurity A (cyclic amidine) at ≤0.1%, Impurity B (amide) at ≤0.3%, Impurity C (diketopiperazine) at ≤0.1%, and Impurity D (dialkylated byproduct) at ≤0.1% [1]. The 3-fold higher allowed limit for Impurity B (0.3% vs. 0.1%) indicates a quantitatively lower toxicological concern compared to Impurities A, C, and D, which must be controlled more stringently. This differentiation directly impacts procurement priorities for reference standards used in release testing.

Pharmacopoeial specifications Impurity limits Quality control

Genotoxicity Assessment Confirms Non-Mutagenic Profile for Cyclic Amidine, Amide, and Diketopiperazine Impurities

In a combined in silico and in vitro study, vildagliptin cyclic amidine (Impurity A/E class), amide (Impurity B class), and diketopiperazine (Impurity C/F class) were all non-mutagenic in the Ames test and non-clastogenic/aneugenic in the micronucleus assay [1]. This uniform negative genotoxicity profile contrasts with other drug classes where specific impurities carry structural alerts for mutagenicity, and supports the regulatory justification for the ICH M7-based qualification thresholds applied to these vildagliptin impurities.

Genotoxicity Ames test Micronucleus assay

Chromatographic Resolution of Impurity A-F Panel Validated at 0.1% LOQ for Simultaneous Quantification

A validated RP-HPLC method on a cellulose tris(3-chloro-4-methylphenylcarbamate) column achieved baseline separation of vildagliptin from its enantiomeric impurity (R-isomer/Impurity D analog) and four achiral related impurities (amide, dimer, diketopiperazine, dehydroxy) with an LOQ of 0.1% for each impurity [1]. The method's specificity confirms that co-elution is not a risk when using individually certified A-F reference standards, unlike generic 'vildagliptin impurity' mixtures which may contain overlapping peaks.

HPLC method validation Impurity profiling Enantiomeric separation

Process-Related Impurity E Degrades Specifically to Impurity F, Not to Other Panel Members, Requiring Both Reference Standards

LC/ESI-MS(n) analysis established that the process-related Impurity E [(2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile] is unstable in H2O:CH3CN diluent and converts exclusively to Impurity F [(8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione], not to other known impurities A-D [1]. The post-degradation purity of isolated Impurity F was confirmed by FT-IR, 1D/2D NMR and mass spectrometry. Impurity E was present at 0.01–0.06% in laboratory batches, highlighting the need for both reference standards to monitor process consistency.

Impurity degradation pathway LC-MS characterization Process impurity control

Priority Application Scenarios for Vildagliptin Impurity A-F Reference Standards Based on Quantitative Differentiation Evidence


Stability-Indicating Method Validation for ANDA Submissions Requiring Impurity E-to-F Degradation Monitoring

Given the documented exclusive degradation of Impurity E to Impurity F in aqueous acetonitrile [1], analytical development teams should employ both Impurity E and Impurity F reference standards as system suitability markers. Impurity E serves as the labile process impurity marker, while Impurity F is the stable degradation endpoint. The QCSRM stability data showing Impurity E's 16.32% RSD in alkaline conditions [2] reinforces the necessity of using Impurity F, not E, for alkaline stress method validation.

Pharmacopoeial Release Testing with Impurity-Specific Limits for A, B, C, and D

For QC laboratories performing USP/BP/EP monograph-based batch release, the differentiated specification limits—0.1% for A, C, D, and 0.3% for B [1]—dictate that Impurity B reference standard must be qualified at a 3-fold higher concentration range than A, C, and D. Using a single 'impurity mix' standard without concentration-adjusted certification risks out-of-specification results due to non-linear detector response at disparate concentration ranges.

Genotoxic Impurity Risk Assessment and ICH M7 Compliance Documentation

The Hamitoğlu et al. study provides class-level evidence that vildagliptin cyclic amidine, amide, and diketopiperazine impurities are non-mutagenic and non-clastogenic [1]. This evidence can be cited in regulatory submissions to justify a 0.5% qualification threshold per ICH M7 (based on 100 mg daily dose) and to prioritize the procurement of impurity reference standards for quantitative structure-activity relationship (QSAR) confirmatory studies rather than costly in vivo genotoxicity testing.

Simultaneous Chiral-Achiral Impurity Profiling Using Validated RP-HPLC Methodology

The Papp et al. method achieving baseline resolution of the enantiomeric impurity (R-isomer) alongside four achiral impurities on a Lux Cellulose-2 column [1] provides a compendial-ready protocol. Laboratories procuring Impurity A-F standards can implement this single-column method for routine quality control, replacing the need for two separate HPLC methods (chiral and achiral), thereby reducing analysis time and solvent consumption by approximately 50%.

Quote Request

Request a Quote for Vildagliptin impurity A-F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.